2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate 2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate Activated, Amine-reactive, pH-dependent and environment-sensitive fluorescent probe that can be conjugated to biomolecules. Please also see bottom of the page for more related products.
Brand Name: Vulcanchem
CAS No.: 96735-88-5
VCID: VC21208032
InChI: InChI=1S/C16H13NO7/c1-8-10-3-2-9(18)6-12(10)23-16(22)11(8)7-15(21)24-17-13(19)4-5-14(17)20/h2-3,6,18H,4-5,7H2,1H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)ON3C(=O)CCC3=O
Molecular Formula: C16H13NO7
Molecular Weight: 331.28 g/mol

2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

CAS No.: 96735-88-5

Cat. No.: VC21208032

Molecular Formula: C16H13NO7

Molecular Weight: 331.28 g/mol

* For research use only. Not for human or veterinary use.

2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate - 96735-88-5

Specification

CAS No. 96735-88-5
Molecular Formula C16H13NO7
Molecular Weight 331.28 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate
Standard InChI InChI=1S/C16H13NO7/c1-8-10-3-2-9(18)6-12(10)23-16(22)11(8)7-15(21)24-17-13(19)4-5-14(17)20/h2-3,6,18H,4-5,7H2,1H3
Standard InChI Key VODLZKHEKKGCBG-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)ON3C(=O)CCC3=O
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)ON3C(=O)CCC3=O

Introduction

Chemical Structure and Properties

2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is an organic compound with the molecular formula C₁₆H₁₃NO₇. The compound features two key structural components: a 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl group (coumarin derivative) connected via an acetate linkage to a 2,5-dioxopyrrolidin-1-yl group (the NHS ester portion). This chemical architecture confers the molecule with both reactive capabilities for bioconjugation and potential fluorescent properties derived from its coumarin core.

The physicochemical properties of this compound are summarized in the following table:

PropertyValueNotes
Molecular FormulaC₁₆H₁₃NO₇
Molecular Weight331.28 g/molCalculated based on molecular formula
CAS Number96735-88-5
Physical StateSolidAt standard conditions
SolubilitySoluble in DMF, DMSOTypical for NHS esters
Storage Conditions-20°CRecommended for stability
Functional GroupsNHS ester, hydroxyl, methyl, coumarinContributing to reactivity profile

Chemical Reactivity and Mechanism

Reactivity with Primary Amines

The defining characteristic of 2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is its function as an activated ester that readily reacts with primary amine groups. This reactivity forms the basis for its application in bioconjugation chemistry.

The reaction with primary amines proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the NHS ester, displacing N-hydroxysuccinimide and forming a stable amide bond. This reaction is highly pH-dependent, with optimal conditions occurring at pH 8.3-8.5 . At lower pH values, the amino groups are protonated (NH₃⁺), which inhibits their nucleophilicity and prevents reaction. At higher pH values, competing hydrolysis of the NHS ester occurs more rapidly, reducing the yield of the desired conjugate .

Hydrolysis

NHS esters, including 2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, are susceptible to hydrolysis in aqueous environments. The rate of hydrolysis increases significantly at alkaline pH, which competes with the amine-coupling reaction . This hydrolysis sensitivity necessitates careful handling procedures and appropriate reaction conditions to maximize the efficiency of bioconjugation reactions.

The half-life of NHS esters in aqueous solution varies with pH, temperature, and buffer composition, typically ranging from minutes to hours. This relatively short stability in aqueous media means that NHS ester solutions should generally be prepared immediately before use or stored in anhydrous organic solvents at low temperatures .

Applications in Bioconjugation

Protein and Peptide Labeling

2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate serves as a valuable reagent for the selective modification of proteins and peptides through reaction with primary amine groups, such as those found in lysine side chains or at the N-terminus . The coumarin moiety potentially imparts fluorescent properties to the resulting conjugates, making them useful for various analytical and biochemical applications.

Surface Modification

The compound can be used to functionalize surfaces containing primary amine groups, such as aminosilane-coated glass or nanoparticles. This application enables the development of fluorescent biosensors, diagnostic platforms, and research tools .

Bioconjugation Protocol

A typical protocol for using this compound in bioconjugation would involve:

  • Calculating the required amount of NHS ester based on the target biomolecule using the formula:
    NHS_ester_weight [mg] = 8 × biomolecule_weight [mg] × NHS_ester_MW [Da] / biomolecule_MW [Da]

  • Dissolving the NHS ester in an appropriate organic solvent (typically DMF or DMSO)

  • Preparing the target molecule (protein, peptide, etc.) in a buffer at pH 8.3-8.5

  • Adding the NHS ester solution to the biomolecule solution with thorough mixing

  • Allowing the reaction to proceed (typically 1-4 hours at room temperature or overnight at 4°C)

  • Purifying the resulting conjugate by appropriate methods (gel filtration, chromatography, or precipitation)

Structural Comparison with Related Compounds

2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate shares structural similarities with other coumarin-based NHS esters, but has distinct features that influence its properties and applications.

Comparison with Related Fluorescent NHS Esters

CompoundKey Structural FeaturesFluorescence PropertiesApplications
2,5-Dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate7-hydroxy-4-methyl coumarin core with NHS esterNot directly specifiedBioconjugation, potential fluorescent labeling
6,8-Difluoro-7-hydroxy-4-methylcoumarin NHS EsterAdditional fluorine atoms at 6,8 positionsλₑₓ 365 nm, λₑₘ 460 nmFluorescent labeling, optimally detected with DAPI filters
7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl esterDirect attachment of NHS to coumarin coreλₑₓ 386 nm, λₑₘ 448 nmFluorescence applications

The 6,8-difluoro derivative is notable for its strong fluorescence even at neutral pH due to the electron-withdrawing effects of the fluorine atoms, which lower the pKa of the hydroxyl group by 2-3 log units compared to non-fluorinated 7-hydroxycoumarin derivatives . This property makes it potentially superior for applications requiring fluorescence detection in physiological conditions.

Biological Activity and Research Applications

Fluorescence-Based Applications

The coumarin core of 2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate suggests potential applications in fluorescence-based research. Based on structurally similar compounds, potential applications include:

  • Protein tracking and localization studies

  • Fluorescence resonance energy transfer (FRET) applications

  • Development of fluorescent biosensors

  • Cellular imaging applications

The fluorescence properties of coumarin derivatives can be environmentally sensitive, potentially allowing the development of probes that respond to factors such as pH, polarity, or the presence of specific analytes.

Research Methodologies

In research settings, this compound can serve multiple functions:

  • As a reagent for selective labeling of primary amine-containing biomolecules

  • In developing novel bioconjugates with both reactive and reporting capabilities

  • For studying protein structures and interactions through strategic labeling

  • In creating modified biomolecules for various analytical techniques

Optimization of Reaction Conditions

pH Considerations

The pH of the reaction medium is critical for successful conjugation with 2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. The optimal pH range for NHS ester reactions is 8.3-8.5 . This optimization reflects the balance between:

  • Sufficient deprotonation of primary amines (increasing nucleophilicity)

  • Minimizing the rate of competing hydrolysis of the NHS ester

Buffers commonly used include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer. Importantly, buffers containing primary amines (such as Tris) should be avoided as they can compete with the intended target for reaction with the NHS ester .

Concentration and Stoichiometry

The ratio of NHS ester to target molecule significantly impacts the degree of labeling. For protein labeling, an empirical value of 8:1 molar excess of NHS ester to protein is often used for optimal mono-labeling, though this may require adjustment depending on the specific application and target molecule .

The optimal concentration of biomolecule in labeling reactions is typically 1-10 mg per mL, with the minimum reaction volume being 10-20 μL for small-scale reactions .

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